N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide
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Overview
Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a pyrazole ring, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazole Ring: Starting with a precursor such as 3,4-dimethyl-1,2-oxazole, which can be synthesized via cyclization reactions involving appropriate aldehydes and amines.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The oxazole and pyrazole intermediates are then coupled with a benzenesulfonamide derivative under conditions that promote the formation of the desired product. This often involves the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic and sulfonamide-containing molecules.
Biology
In biological research, N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential medicinal properties are explored in drug discovery and development. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-aminobenzenesulfonamide: Lacks the pyrazole ring, making it less complex.
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide derivatives: Variations in substituents on the oxazole or pyrazole rings.
Uniqueness
The unique combination of the oxazole, pyrazole, and benzenesulfonamide groups in this compound provides distinct chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C23H23N5O4S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H23N5O4S/c1-14-15(2)26-32-22(14)27-33(30,31)20-12-10-18(11-13-20)24-16(3)21-17(4)25-28(23(21)29)19-8-6-5-7-9-19/h5-13,25,27H,1-4H3 |
InChI Key |
GUUWDGJPSWGTIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N=C(C)C3=C(NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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